3-Bromo-4-(propylamino)benzoic acid
Description
3-Bromo-4-(propylamino)benzoic acid is a brominated benzoic acid derivative with a propylamino (-NHCH₂CH₂CH₃) substituent at the para position relative to the carboxylic acid group. This compound belongs to the broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
CAS No. |
855592-12-0 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-4-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
YDNSRBVAPPTQPN-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)Br |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-4-(propylamino)benzoic acid with analogous benzoic acid derivatives, focusing on structural modifications, physicochemical properties, toxicity, and applications.
Substituent Type: Amino vs. Alkoxy vs. Sulfonyl Groups
Key Observations :
- Lipophilicity: Alkoxy substituents (e.g., isopropoxy) increase lipophilicity compared to amino groups, affecting membrane permeability and extraction efficiency .
- Reactivity : Sulfonyl groups (e.g., methylsulfonyl) enhance electron-withdrawing effects, altering electrophilic substitution patterns .
- Bioactivity : Piperidinylmethyl derivatives exhibit improved blood-brain barrier penetration, making them candidates for neuroactive drugs .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that toxicity (oral LD₅₀ in mice) correlates with molecular connectivity indices (0JA and 1JA) . For example:
- Electron-donating groups (e.g., propylamino) may reduce acute toxicity by stabilizing radical intermediates.
Extraction and Solubility
- Benzoic acid derivatives with higher distribution coefficients (e.g., logP > 2) are extracted more efficiently via emulsion liquid membranes .
- This compound likely has moderate solubility in polar organic solvents (e.g., DMSO) due to its amino group, contrasting with sulfonyl derivatives, which exhibit lower aqueous solubility .
Pharmaceutical Potential
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